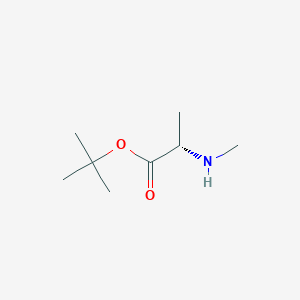
L-Alanine, N-methyl-, 1,1-dimethylethyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (2S)-2-(methylamino)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group attached to the ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-(methylamino)propanoate can be achieved through several methods. One common approach involves the esterification of (2S)-2-(methylamino)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants.
Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method involves Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a one-pot reaction .
Industrial Production Methods
Industrial production of tert-butyl esters, including tert-butyl (2S)-2-(methylamino)propanoate, often employs flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (2S)-2-(methylamino)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl (2S)-2-(methylamino)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl (2S)-2-(methylamino)propanoate involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release the active (2S)-2-(methylamino)propanoic acid, which can then interact with biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl acetate: Another tert-butyl ester with different reactivity and applications.
Tert-butyl (2S)-2-hydroxypropanoate: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness
Tert-butyl (2S)-2-(methylamino)propanoate is unique due to the presence of both a tert-butyl group and a methylamino group, which confer distinct reactivity and potential biological activity compared to other tert-butyl esters .
Propiedades
Número CAS |
114525-98-3 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
tert-butyl (2S)-2-(methylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(9-5)7(10)11-8(2,3)4/h6,9H,1-5H3/t6-/m0/s1 |
Clave InChI |
XDNKVSNTIKZEMC-LURJTMIESA-N |
SMILES |
CC(C(=O)OC(C)(C)C)NC |
SMILES isomérico |
C[C@@H](C(=O)OC(C)(C)C)NC |
SMILES canónico |
CC(C(=O)OC(C)(C)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















